molecular formula C10H10N2O2 B141933 2-Acetyl-5-methyl-1H-indazol-3(2H)-one CAS No. 152839-60-6

2-Acetyl-5-methyl-1H-indazol-3(2H)-one

Cat. No. B141933
M. Wt: 190.2 g/mol
InChI Key: ROABPYFOISNXEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetyl-5-methyl-1H-indazol-3(2H)-one, also known as AMIO, is a synthetic chemical compound with a molecular weight of 211.23 g/mol. This heterocyclic compound has been of interest to researchers due to its potential applications in the pharmaceutical industry.

Mechanism Of Action

The mechanism of action of 2-Acetyl-5-methyl-1H-indazol-3(2H)-one is not fully understood. However, it is believed to exert its effects by inhibiting the activity of enzymes involved in cell growth and division. It has also been suggested that 2-Acetyl-5-methyl-1H-indazol-3(2H)-one may interfere with the DNA replication process, leading to cell death.

Biochemical And Physiological Effects

2-Acetyl-5-methyl-1H-indazol-3(2H)-one has been found to exhibit both biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids and proteins. It has also been found to induce oxidative stress in cancer cells, leading to their death. In addition, 2-Acetyl-5-methyl-1H-indazol-3(2H)-one has been shown to inhibit the growth of tumors in animal models.

Advantages And Limitations For Lab Experiments

2-Acetyl-5-methyl-1H-indazol-3(2H)-one has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent anticancer, antifungal, and antimicrobial activities. However, there are also limitations to its use. For example, 2-Acetyl-5-methyl-1H-indazol-3(2H)-one is not very soluble in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on 2-Acetyl-5-methyl-1H-indazol-3(2H)-one. One area of interest is the development of novel synthetic routes to improve the yield and purity of 2-Acetyl-5-methyl-1H-indazol-3(2H)-one. Another area of interest is the study of its mechanism of action, which could lead to the development of more effective anticancer, antifungal, and antimicrobial agents. Additionally, more research is needed to determine the pharmacokinetics and pharmacodynamics of 2-Acetyl-5-methyl-1H-indazol-3(2H)-one in vivo, which could inform its potential use as a therapeutic agent.

Synthesis Methods

2-Acetyl-5-methyl-1H-indazol-3(2H)-one can be synthesized through a multistep process starting from 2-acetylcyclohexanone. The first step involves the condensation of 2-acetylcyclohexanone with hydrazine hydrate to form 2-acetylhydrazine. The second step involves the cyclization of 2-acetylhydrazine with methyl isocyanate to form 2-Acetyl-5-methyl-1H-indazol-3(2H)-one. The yield of 2-Acetyl-5-methyl-1H-indazol-3(2H)-one can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reagent ratios.

Scientific Research Applications

2-Acetyl-5-methyl-1H-indazol-3(2H)-one has been studied for its potential applications in the pharmaceutical industry. It has been found to exhibit anticancer, antifungal, and antimicrobial activities. 2-Acetyl-5-methyl-1H-indazol-3(2H)-one has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. It has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membrane integrity.

properties

CAS RN

152839-60-6

Product Name

2-Acetyl-5-methyl-1H-indazol-3(2H)-one

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

IUPAC Name

2-acetyl-5-methyl-1H-indazol-3-one

InChI

InChI=1S/C10H10N2O2/c1-6-3-4-9-8(5-6)10(14)12(11-9)7(2)13/h3-5,11H,1-2H3

InChI Key

ROABPYFOISNXEN-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NN(C2=O)C(=O)C

Canonical SMILES

CC1=CC2=C(C=C1)NN(C2=O)C(=O)C

synonyms

3H-Indazol-3-one, 2-acetyl-1,2-dihydro-5-methyl-

Origin of Product

United States

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